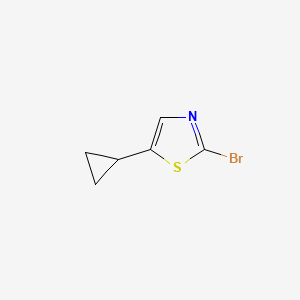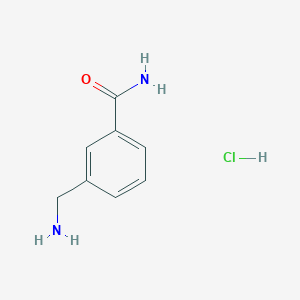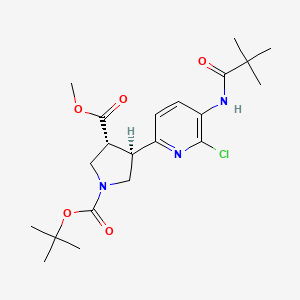
(3R,4R)-1-Tert-butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-YL)pyrrolidine-1,3-dicarboxylate
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Complex Compounds : Zong and Thummel (2005) focused on synthesizing and characterizing a new family of Ru complexes, potentially useful in water oxidation reactions. These complexes, including similar pyridine-containing compounds, exhibit properties suitable for catalytic applications (Zong & Thummel, 2005).
Optimization of Biological Properties in Drug Design : Ukrainets, Gorokhova, Sydorenko, and Taran (2015) explored chemical modifications of pyridine moieties in certain molecules to enhance their analgesic properties, highlighting the importance of such compounds in medicinal chemistry (Ukrainets et al., 2015).
Development of Bioconjugates for Biomedical Applications : Bischof et al. (2013) synthesized and characterized a series of ruthenium(II) dicarbonyl complexes, including pyridine derivatives, as building blocks for developing CORM-peptide nucleic acid bioconjugates. These conjugates show potential in biosensing and biomedical applications, highlighting the versatility of pyridine-based compounds in such fields (Bischof et al., 2013).
Pharmaceutical Applications and Structural Optimization : Tokuhara et al. (2018) investigated the structural modification of certain pyrimidine derivatives, including tert-butyl pyridine compounds, to enhance pharmacokinetic profiles while retaining biological activity. This study underscores the importance of pyridine derivatives in the development of pharmaceuticals (Tokuhara et al., 2018).
Synthesis and Coordination Chemistry in Ligand Design : Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of pyridine, emphasizing their use as ligands. The study highlights the unique properties and applications of pyridine derivatives in coordination chemistry (Halcrow, 2005).
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,4R)-4-[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN3O5/c1-20(2,3)18(27)24-15-9-8-14(23-16(15)22)12-10-25(11-13(12)17(26)29-7)19(28)30-21(4,5)6/h8-9,12-13H,10-11H2,1-7H3,(H,24,27)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIAVPQYWZOZSI-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C2CN(CC2C(=O)OC)C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)OC)C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-Tert-butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-YL)pyrrolidine-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



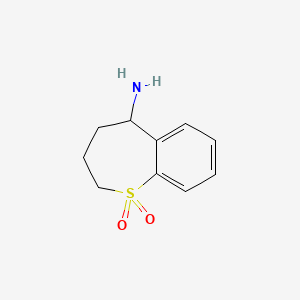
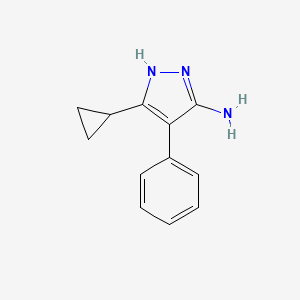
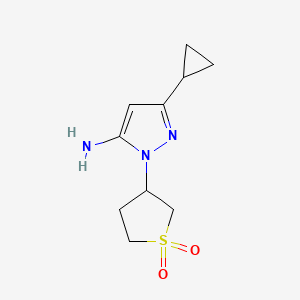
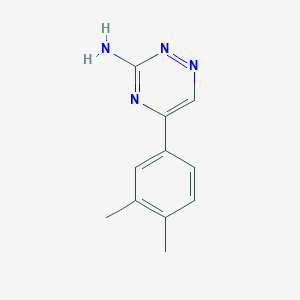
![3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide](/img/structure/B1521709.png)
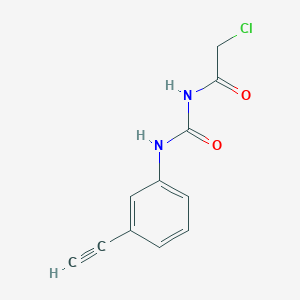

![2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine](/img/structure/B1521715.png)

![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)


